molecular formula C7H16O3<br>H3COC3H6OC3H6OH<br>C7H16O3 B081100 Dipropylene glycol methyl ether CAS No. 13588-28-8

Dipropylene glycol methyl ether

Cat. No. B081100
CAS RN: 13588-28-8
M. Wt: 148.2 g/mol
InChI Key: CUDYYMUUJHLCGZ-UHFFFAOYSA-N
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Description

Dipropylene glycol methyl ether (DPGME) is an organic solvent with a variety of industrial and commercial uses . It is used as a less volatile alternative to propylene glycol methyl ether and other glycol ethers . The commercial product is typically a mixture of four isomers .


Synthesis Analysis

DPGME is synthesized through the reaction of propylene glycol monomethyl ether and propylene oxide . The process involves the extraction of tower bottoms after the reaction and synthesis of DPGME .


Molecular Structure Analysis

The molecular formula of DPGME is C7H16O3 . Its molecular weight is 148.2001 . The IUPAC Standard InChI is InChI=1S/C7H16O3/c1-6(8)4-10-7(2)5-9-3/h6-8H,4-5H2,1-3H3 .


Chemical Reactions Analysis

DPGME may react violently with strong oxidizing agents . It may generate flammable and/or toxic gases with alkali metals, nitrides, and other strong reducing agents . It may also initiate the polymerization of isocyanates and epoxides .


Physical And Chemical Properties Analysis

DPGME has a density of 0.951 g/cm3 . Its boiling point is 190 °C . It is miscible in water . The flash point is 75 °C .

Scientific Research Applications

Comprehensive Analysis of Dipropylene Glycol Methyl Ether Applications

Dipropylene glycol methyl ether (DPGME), also known by its chemical name 2-(2-methoxypropoxy)propan-1-ol, is a versatile compound with a variety of applications in scientific research and industrial processes. Below is a detailed analysis of six unique applications of DPGME, each presented in a separate section.

Coatings and Paints: DPGME is widely used as a solvent in the formulation of coatings and paints . Its low volatility and ability to dissolve various resins make it an ideal component in water-based paints. It helps in improving the flow and leveling properties of the paint, enhancing the finish quality on various surfaces.

Printing Inks: In the printing industry, DPGME serves as a solvent for inks used in stamp pads and writing instruments like ballpoint and felt-tip pens . It ensures a consistent flow of ink and prevents clogging, providing a smooth writing experience.

Industrial Cleaning Products: Due to its solvency power, DPGME is an effective ingredient in industrial cleaners, including degreasers and floor cleaners . It can dissolve greases and oils, making it suitable for heavy-duty cleaning tasks. Its slow evaporation rate is particularly beneficial in formulations that require prolonged contact with the surface being cleaned.

Electronics and Semiconductors: In the electronics sector, DPGME is utilized for its cleaning and etching properties . It is used in the preparation of ceramic inks and as a solvent in the production of bioactive glass suspensions, which are essential in the manufacturing of various electronic components.

Adhesives and Sealants: DPGME acts as a solvent and plasticizer in adhesives and sealants . It helps in improving the adhesion properties and flexibility of the final product. This application is crucial in industries that require strong and durable bonding solutions.

Chemical Reactions and Intermediates: As a solvent, DPGME is involved in various chemical reactions and serves as an intermediate in the synthesis of other chemical compounds . Its stable nature and compatibility with other chemicals make it a valuable asset in research laboratories and chemical manufacturing processes.

Personal Care and Cosmetics: In the personal care industry, DPGME is used as an emollient and solvent in cosmetic formulations . It enhances the texture and consistency of products such as lotions and creams, contributing to their moisturizing properties.

Manufacturing and Industrial Processes: DPGME’s properties support its use in a range of manufacturing processes . It is involved in the production of textiles, where it acts as a solvent for dyes, and in agriculture, where it stabilizes herbicides, ensuring their effectiveness and longevity.

Mechanism of Action

Target of Action

2-(2-methoxypropoxy)propan-1-ol, also known as Dipropylene Glycol Methyl Ether (DPGME), is primarily used as an organic solvent in various industrial and commercial applications . Its primary targets are organic compounds that require a less volatile alternative to propylene glycol methyl ether and other glycol ethers .

Mode of Action

As an organic solvent, DPGME acts by dissolving or diluting other substances without causing a chemical change to the substance or itself . It interacts with its targets by breaking down the intermolecular forces that hold the molecules of the target substance together, allowing them to mix and form a homogeneous solution .

Biochemical Pathways

The specific biochemical pathways affected by DPGME are dependent on the substance it is interacting with. As a solvent, it can facilitate various chemical reactions by providing a medium for the reactants to interact more efficiently .

Pharmacokinetics

The metabolism and excretion of DPGME would largely depend on its chemical structure and the metabolic pathways present in the organism .

Result of Action

The result of DPGME’s action is the formation of a solution where the target substance is uniformly distributed within the DPGME solvent. This can enhance the efficiency of industrial processes by improving mixing, reaction rates, and product recovery .

Action Environment

The action of DPGME can be influenced by various environmental factors. For instance, its solvent properties can be affected by temperature and pressure . It has a boiling point of 190°C and a density of 0.951 g/cm³ . It is miscible in water, which means it can dissolve in water in all proportions . Safety measures should be taken when handling DPGME as it has a flash point of 75°C, indicating that it can ignite at relatively low temperatures . It should be stored in a sealed container, away from heat or open flames .

Safety and Hazards

DPGME may pose a risk as it may react violently with strong oxidizing agents . It may generate flammable and/or toxic gases with alkali metals, nitrides, and other strong reducing agents . It may initiate the polymerization of isocyanates and epoxides . It is recommended to avoid contact with skin, eyes, and clothing .

Future Directions

DPGME is a high production volume industrial chemical that often occurs as complex mixtures of isomers . Its unique amphiphilic structure gives it favorable properties such as low volatility, strong solvent strength, high water solubility, and the ability to serve as coupling agents that promote the miscibility of aqueous and organic phases . These properties make DPGME a popular alternative to traditional oxygenated solvents such as ketones, ethers, and alcohols . Future directions may include further exploration of its uses in various industries .

properties

IUPAC Name

2-(2-methoxypropoxy)propan-1-ol
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InChI

InChI=1S/C7H16O3/c1-6(4-8)10-5-7(2)9-3/h6-8H,4-5H2,1-3H3
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InChI Key

CUDYYMUUJHLCGZ-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)OCC(C)OC
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Molecular Formula

C7H16O3, Array
Record name DIPROPYLENE GLYCOL METHYL ETHER
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DSSTOX Substance ID

DTXSID80864425
Record name 2-(2-Methoxypropoxy)propanol
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Molecular Weight

148.20 g/mol
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Physical Description

Dipropylene glycol methyl ether is a colorless liquid with a weak odor. (USCG, 1999), Colorless liquid with a mild, ether-like odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a mild, ether-like odor.
Record name DIPROPYLENE GLYCOL METHYL ETHER
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Boiling Point

363.2 °F at 760 mmHg (USCG, 1999), 190 °C, 408 °F
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Flash Point

166 °F (USCG, 1999), 85 °C, 74 °C, 180 °F
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Solubility

Miscible (NIOSH, 2023), Solubility in water: very good, Miscible
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Density

0.951 at 68 °F (USCG, 1999) - Less dense than water; will float, Relative density (water = 1): 0.95, 0.95
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Vapor Density

5.11 (USCG, 1999) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 5.1
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Vapor Pressure

0.5 mmHg (NIOSH, 2023), 0.3 [mmHg], Vapor pressure, Pa at 26 °C: 53.3, 0.5 mmHg
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Product Name

Dipropylene glycol methyl ether

CAS RN

34590-94-8, 13588-28-8
Record name DIPROPYLENE GLYCOL METHYL ETHER
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Record name 1-Propanol, 2-(2-methoxypropoxy)-
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Record name 2-(2-Methoxypropoxy)propanol
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Melting Point

-117 °F (USCG, 1999), -80 °C, -112 °F
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Record name Dipropylene glycol methyl ether
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Synthesis routes and methods I

Procedure details

A slurry obtained by mixing 6.2 g of a borosilicate glass powder, 56.0 g of nickel-zinc ferrite, 6.2 g of an acrylic organic binder containing hydroxyl groups, 3.1 g of ethanol, 3.0 g of trimethylolpropane triacrylate, 1.2 g of 2-methyl-1-[4-(methylthio)phenyl]-2-morphorinopropane-1-on, 0.3 g of 2,4-diethylthioxanthone and 0.5 g of dipropyleneglycol monomethyl ether was formed into a sheet by the doctor blade method. The sheet was dried at 100° C. to obtain a photosensitive magnetic ceramic green sheet with a thickness of 30 μm.
[Compound]
Name
nickel-zinc ferrite
Quantity
56 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
0.3 g
Type
reactant
Reaction Step Two
Quantity
3.1 g
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A slurry obtained by mixing 37.7 g of a borosilicate glass powder, 24.9 g of alumina powder, 6.2 g of an acrylic organic binder containing hydroxyl groups, 3.1 g of ethanol, 3.0 g of trimethylolpropane triacrylate, 1.2 g of 2-methyl-1-[4-(methylthio)phenyl]2-morphorinopropane-1-on, 0.3 g of 2,4-diethylthioxanthone and 0.5 g of dipropyleneglycol monomethyl ether was formed into a sheet by the doctor blade method. The sheet was dried at 100° C. to obtain a photosensitive insulating ceramic green sheet with a thickness of 30 μm.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
3.1 g
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A slurry obtained by mixing 37.3 g of borosilicate glass powder, 24.9 g of alumina powder, 6.2 g of copolymer (weight average molecular weight=50,000) having a methacrylic acid/methyl methacrylate copolymerization ratio of 25/75 by weight, 3.1 g of ethanol and 0.5 g of dipropylene glycol monomethyl ether was formed in a sheet by the doctor blade method, and then dried at 100° C. for 1 hour to obtain a ceramic green sheet having a thickness of 30 μm.
[Compound]
Name
copolymer
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.1 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dipropylene glycol methyl ether
Reactant of Route 2
Reactant of Route 2
Dipropylene glycol methyl ether
Reactant of Route 3
Reactant of Route 3
Dipropylene glycol methyl ether
Reactant of Route 4
Reactant of Route 4
Dipropylene glycol methyl ether
Reactant of Route 5
Dipropylene glycol methyl ether
Reactant of Route 6
Reactant of Route 6
Dipropylene glycol methyl ether

Q & A

Q1: What are the typical applications of DPGME as a solvent?

A1: DPGME exhibits excellent solvency for various materials, making it suitable for applications such as:

  • Coatings and Paints: DPGME acts as a coalescing agent in water-based wood coatings, enhancing film formation and improving properties like hardness and surface finish. [, , ]
  • Inks: It is a key component in offset printing fountain solutions, contributing to environmental friendliness and microbial control. []
  • Cleaning Agents: DPGME is found in formulations for carpet cleaners and aerosol cleaners. [, ]

Q2: How does DPGME contribute to the performance of wood preservatives?

A2: Research suggests that incorporating DPGME in boron-based wood preservatives enhances fire resistance, decay resistance, and reduces the leachability of the treatment. []

Q3: Is DPGME compatible with sensitive materials like rubber?

A3: Yes, DPGME is used in rubber blanket reducing agents for printing applications, demonstrating its compatibility with rubber. It helps restore elasticity and remove ink residues without causing damage. []

Q4: Does DPGME participate in any known catalytic reactions?

A4: While not a catalyst itself, DPGME acts as a reactant in the synthesis of dropropizine derivatives. It reacts with 1-(oxirane-2-ylmethyl)-4-phenylpiperazine to form the desired product. []

Q5: Have there been any computational studies on DPGME?

A5: Currently, there is limited publicly available information on computational studies specifically focused on DPGME.

Q6: How does DPGME impact the stability of formulations?

A6: DPGME contributes to the stability of various formulations. For instance, it helps:

  • Prevent sedimentation in wood primers, ensuring uniform application. []
  • Improve the anti-precipitation properties of zinc base liquid composite heat stabilizers for PVC. []
  • Enhance the stability of microemulsion biofuels derived from palm oil. []

Q7: Are there any regulatory concerns surrounding the use of DPGME?

A7: While not extensively covered in the provided research, DPGME's safety profile has been investigated, and potential risks associated with inhalation exposure have been assessed. [] Responsible handling and adherence to safety guidelines are crucial when working with any chemical substance.

Q8: What are the potential health effects of DPGME exposure?

A8: Research indicates that exposure to a leather conditioner reformulated with DPGME and other solvents was linked to respiratory illness. Animal studies revealed lung injury, highlighting the potential for respiratory toxicity upon inhalation. []

Q9: How is DPGME typically analyzed in various matrices?

A9: A key method for DPGME analysis is:

  • APCI-LC-MS/MS: This technique allows for the trace-level determination of DPGME in complex mixtures like wood stains. []

Q10: What is known about the environmental fate of DPGME?

A10: Specific details about the environmental degradation pathways and ecotoxicological effects of DPGME are not extensively discussed in the provided research.

Q11: Are there viable alternatives to DPGME in its various applications?

A11: Research is exploring substitutes for DPGME in certain applications:

  • Biofuels: Additives like diethylene glycol ethyl ether (DEGEE) and ethyl acetate (EA) show promise as alternatives to DPGME in microemulsion biofuels, offering potential benefits in fuel properties and emission reduction. []
  • Solar Cell Coatings: Research suggests that alternative solvents with lower environmental impact compared to DPGME could be viable options in the development of solar cell coatings. []

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.